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molecular formula C19H18N2S B8617241 4-(Benzothiazol-2-yl)-1-benzyl-1,2,3,6-tetrahydropyridine

4-(Benzothiazol-2-yl)-1-benzyl-1,2,3,6-tetrahydropyridine

Cat. No. B8617241
M. Wt: 306.4 g/mol
InChI Key: LGUXLRSWEKEXMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05849765

Procedure details

4-(Benzothiazol-2-yl)pyridine (4.5 g, 0.02 mol) was suspended in DMF (10 ml) and benzyl bromide (3.8 ml, 0.03 mol) added and the reaction mixture stirred at reflux for 1 hour. On cooling, the solid was filtered and washed with ether (20 ml). The solid was then suspended in ethanol (100 ml), sodium borohydride (1.05 g, 0.026 mol) added and the reaction stirred at room temperature overnight. The reaction mixture was concentrated in vacuo, the residue diluted with water (50 ml) and the product extracted into dichloromethane (3×50 ml). The combined organic layers were washed with brine, dried (MgSO4), and concentrated. The crude product was purified by flash chromatography eluting with 15% ethyl acetate in petroleum ether to give a solid. Recrystallisation from ethyl acetate afforded the title compound as a white solid (4.1 g, 67%); (Found: C, 74.31; H, 5.87; N, 9.07. C19H18N2S requires C, 74.47; H, 5.92; N, 9.14%). δH (CDCl3), 2.76 (2H, m, NCH2 CH2), 2.83 (2H, m, NCH2CH2), 3.23 (2H, m, NCH2 CH2), 3.67 (2H, s, NCH2Ph), 6.67 (1H, m, NCH2CH), 7.35 (7H, m, ArH), 7.81 (1H, d, J 7.9Hz, ArH), 7.97 (1H, d, J 8.1Hz, ArH). m/z (ES+) 307 (M+1)+.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step Two
Quantity
1.05 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
67%

Identifiers

REACTION_CXSMILES
[S:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[C:2]1[C:10]1[CH:15]=[CH:14][N:13]=[CH:12][CH:11]=1.[CH2:16](Br)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.[BH4-].[Na+]>CN(C=O)C>[S:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[C:2]1[C:10]1[CH2:11][CH2:12][N:13]([CH2:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[CH2:14][CH:15]=1 |f:2.3|

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
S1C(=NC2=C1C=CC=C2)C2=CC=NC=C2
Step Two
Name
Quantity
3.8 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Step Three
Name
Quantity
1.05 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
On cooling
FILTRATION
Type
FILTRATION
Details
the solid was filtered
WASH
Type
WASH
Details
washed with ether (20 ml)
STIRRING
Type
STIRRING
Details
the reaction stirred at room temperature overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
ADDITION
Type
ADDITION
Details
the residue diluted with water (50 ml)
EXTRACTION
Type
EXTRACTION
Details
the product extracted into dichloromethane (3×50 ml)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography
WASH
Type
WASH
Details
eluting with 15% ethyl acetate in petroleum ether
CUSTOM
Type
CUSTOM
Details
to give a solid
CUSTOM
Type
CUSTOM
Details
Recrystallisation from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
S1C(=NC2=C1C=CC=C2)C=2CCN(CC2)CC2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 4.1 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 66.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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